![molecular formula C24H22ClN3O6S B2982330 [2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate CAS No. 728928-44-7](/img/structure/B2982330.png)
[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate” is a complex organic compound. It contains several functional groups, including a morpholine ring, a sulfonyl group, an aniline group, a ketone group, a phenyl group, a pyridine ring, and a carboxylate group1.
Synthesis Analysis
While I couldn’t find the specific synthesis process for this compound, the synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, and cyclization2. The morpholine ring, for example, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds2.
Molecular Structure Analysis
The molecular formula of this compound is C24H22ClN3O6S, and its molecular weight is 515.971. The compound likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups.
Chemical Reactions Analysis
The specific chemical reactions that this compound can undergo would depend on the reaction conditions and the other reactants present. However, the functional groups in the compound suggest that it could participate in a variety of reactions, including nucleophilic substitutions, condensations, and redox reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the literature. However, based on its structure, we can infer that it is likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent.Applications De Recherche Scientifique
Synthesis and Characterization
The compound [2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate, due to its complex structure, is likely involved in various synthesis and characterization studies. Compounds with morpholine components, for instance, have been synthesized and characterized by techniques such as NMR, IR, and Mass spectral studies, with their structures confirmed by single crystal X-ray diffraction studies. Such compounds exhibit significant biological activities, including antimicrobial and antitubercular properties, showcasing their potential in medical research (Mamatha S.V et al., 2019).
Insecticidal Applications
Pyridine derivatives, which share a structural resemblance to [2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate, have been investigated for their insecticidal activities. Studies have demonstrated that certain pyridine derivatives exhibit potent insecticidal activity against common agricultural pests, offering an avenue for developing new insecticidal agents (E. A. Bakhite et al., 2014).
Anticoagulant Properties
Research into compounds with morpholine and pyridine components has led to the discovery of potential anticoagulants. A study on non-basic pyrrolidin-2-one-based factor Xa inhibitors incorporated a morpholin-4-yl group, showing promising anticoagulant activity and good pharmacokinetic profiles in animal models. This suggests possible therapeutic applications in preventing thrombosis (N. S. Watson et al., 2006).
Chemical Reactions and Interactions
The reactivity of compounds containing chloropyridine and morpholine structures has been extensively studied, revealing various chemical transformations. These reactions are essential for creating novel compounds with potential applications in medicinal chemistry and materials science (O. Shablykin et al., 2016).
Material Science and Coordination Chemistry
Compounds similar to [2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate have been synthesized and analyzed in the context of material science and coordination chemistry. For example, Co(III) complexes incorporating morpholine have been synthesized and characterized, shedding light on their potential in catalysis and material applications (M. Amirnasr et al., 2001).
Safety And Hazards
The safety and hazards associated with this compound are not known. As with any chemical, it should be handled with care, using appropriate personal protective equipment, and its use should comply with local regulations and guidelines.
Orientations Futures
The potential applications and future directions for research on this compound are not known. However, given the biological activity of many similar compounds, it could be of interest for future studies in medicinal chemistry or pharmacology4.
Please note that this information is based on the structure of the compound and general knowledge about similar compounds. For specific information about this compound, further experimental studies would be needed. If you have access to a laboratory or research institution, you might consider collaborating with researchers there to learn more about this compound.
Propriétés
IUPAC Name |
[2-(3-morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O6S/c25-22-20(10-5-11-26-22)24(30)34-21(17-6-2-1-3-7-17)23(29)27-18-8-4-9-19(16-18)35(31,32)28-12-14-33-15-13-28/h1-11,16,21H,12-15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQUCJICLSTUOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C(C3=CC=CC=C3)OC(=O)C4=C(N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone dioxalate](/img/structure/B2982248.png)
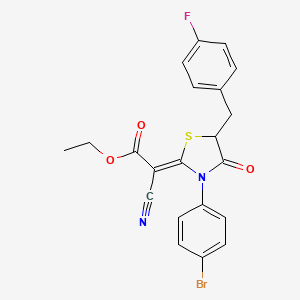
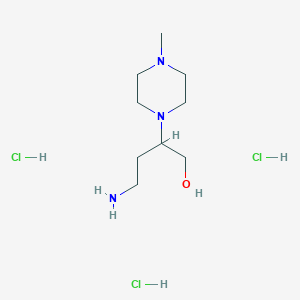
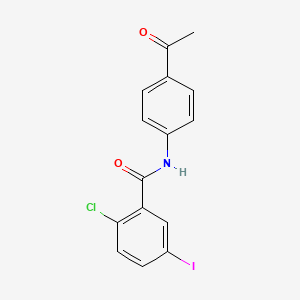
![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-indole-5-carboxylic acid](/img/structure/B2982256.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2982257.png)
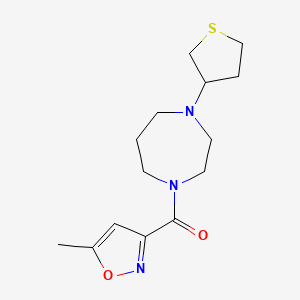
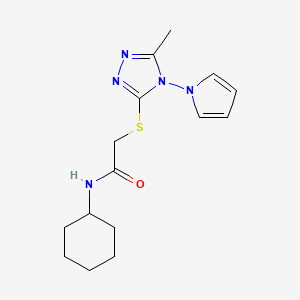
![7-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2982263.png)
![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2982265.png)
![[(1R,3S)-3-Ethynylcyclohexyl]methanamine;hydrochloride](/img/structure/B2982267.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(prop-2-en-1-yl)thiophene-2-carboxamide](/img/structure/B2982268.png)
![N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2982269.png)
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2982270.png)